molecular formula C12H14N2O B608955 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol CAS No. 1391758-52-3

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol

Cat. No. B608955
CAS RN: 1391758-52-3
M. Wt: 202.257
InChI Key: VQXHPRBERPTLQW-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is similar to the one you’re asking about . It has a molecular formula of C7H12N2O and a formula weight of 140.18298 .


Synthesis Analysis

There are several related compounds that have been synthesized. For example, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been synthesized under mild and greener reaction conditions . Another compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, was synthesized, but the detailed method was not provided .


Molecular Structure Analysis

The structure of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]-pyridine, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol” were not found, a new pyrazole derivative was used as an inhibitor of corrosion for carbon steel in acidic solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, include a molecular weight of 173.22 and it is a liquid at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : A study by Wang et al. (2006) using density functional theory explored bipyrazolic-type organic compounds, which include derivatives of the compound , for their potential activity as corrosion inhibitors (Wang, Wang, Wang, Wang, & Liu, 2006).

  • Biological Activity of Metal Complexes : Al-Hamdani and Al Zoubi (2015) synthesized new metal complexes using a related ligand and investigated their spectral properties and biological activity (Al-Hamdani & Al Zoubi, 2015).

  • Structural Analysis in Chemistry : Drew et al. (2007) conducted a structural analysis of Pd(II) complexes involving derivatives of the compound, revealing square planar complexes with a helical twist (Drew, Mukherjee, De, Nag, & Datta, 2007).

  • Tautomerism Studies : Cornago et al. (2009) investigated the annular tautomerism of NH-pyrazoles, including derivatives of the compound, using X-ray crystallography and NMR spectroscopy (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

  • Cytotoxic Effects in Medicinal Chemistry : Sobiesiak et al. (2011) explored the synthesis, X-ray structure, and cytotoxic effect of nickel(II) complexes with pyrazole ligands, which include derivatives of the compound (Sobiesiak, Lorenz, Mayer, Woźniczka, Kufelnicki, Krajewska, Różalski, & Budzisz, 2011).

  • Antibacterial Activity : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and tested their antibacterial activity, highlighting the potential pharmaceutical applications of these compounds (Al-Smaisim, 2012).

Safety and Hazards

For a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, the safety data sheet indicates that it may cause respiratory irritation and severe skin burns and eye damage .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXHPRBERPTLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methylphenol

CAS RN

1391758-52-3
Record name ME-1111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ME-1111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 199.6 mg of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenyl 4-methylbenzene sulfonate was added a solution in which 314 mg of potassium hydroxide was dissolved in 4 ml of ethanol and 4 ml of water, and the mixture was heated at reflux for 1 hour. To the reaction mixture was added 20 ml of water, and extracted with 20 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure and purified using preparative thin-layer silica gel column chromatography (hexane:ethyl acetate=4:1), and after the desired fraction was dissolved in 1,4-dioxane, it was lyophilized to yield 66.2 mg of the title compound.
Name
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenyl 4-methylbenzene sulfonate
Quantity
199.6 mg
Type
reactant
Reaction Step One
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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